molecular formula C14H17BBrNO6 B13720054 2-Bromo-4-(methoxycarbonyl)-6-nitrophenylboronic Acid Pinacol Ester

2-Bromo-4-(methoxycarbonyl)-6-nitrophenylboronic Acid Pinacol Ester

Cat. No.: B13720054
M. Wt: 386.00 g/mol
InChI Key: NVZDZKOPEVODOZ-UHFFFAOYSA-N
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Description

2-Bromo-4-(methoxycarbonyl)-6-nitrophenylboronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in organic synthesis due to its unique reactivity and stability. Boronic esters are valuable intermediates in various chemical transformations, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

The synthesis of 2-Bromo-4-(methoxycarbonyl)-6-nitrophenylboronic Acid Pinacol Ester typically involves the reaction of 2-bromo-4-(methoxycarbonyl)-6-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete esterification .

Chemical Reactions Analysis

2-Bromo-4-(methoxycarbonyl)-6-nitrophenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:

Scientific Research Applications

2-Bromo-4-(methoxycarbonyl)-6-nitrophenylboronic Acid Pinacol Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(methoxycarbonyl)-6-nitrophenylboronic Acid Pinacol Ester involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, which is the key step in the coupling reaction .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-4-(methoxycarbonyl)-6-nitrophenylboronic Acid Pinacol Ester include:

Each of these compounds has unique properties that make them suitable for specific applications in organic synthesis and material science.

Properties

Molecular Formula

C14H17BBrNO6

Molecular Weight

386.00 g/mol

IUPAC Name

methyl 3-bromo-5-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C14H17BBrNO6/c1-13(2)14(3,4)23-15(22-13)11-9(16)6-8(12(18)21-5)7-10(11)17(19)20/h6-7H,1-5H3

InChI Key

NVZDZKOPEVODOZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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